3-Oxa-1-azaspiro[4.4]non-1-en-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxa-1-azaspiro[4.4]non-1-en-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c8-6-9-7(5-10-6)3-1-2-4-7/h1-5H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCJOCIIZWKDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)COC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1498492-55-9 | |
| Record name | 3-oxa-1-azaspiro[4.4]non-1-en-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Reaction Mechanisms and Mechanistic Insights into 3 Oxa 1 Azaspiro 4.4 Non 1 En 2 Amine Formation
Elucidation of Proposed Mechanistic Pathways for Spirocyclization Reactions
The synthesis of spiro-heterocycles like 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine can be approached through several strategic bond formations. The elucidation of the precise reaction mechanism is crucial for optimizing reaction conditions and controlling the stereochemical outcome. The following subsections explore plausible mechanistic pathways, including those involving cationic, radical, and pericyclic intermediates.
N-acyliminium ions are highly reactive electrophilic species that have been extensively utilized in the synthesis of nitrogen-containing heterocycles. clockss.orgresearchgate.net Their involvement in intramolecular cyclization reactions provides a powerful strategy for the construction of spirocyclic frameworks. clockss.org In a proposed pathway for the formation of a spiro-oxazoline ring system, an N-acyliminium ion can be generated in situ from a suitable precursor, such as an α-hydroxy lactam. This intermediate can then be trapped by a tethered nucleophile.
For the synthesis of a related spiro-oxazoline, a plausible mechanism would involve the acid-catalyzed generation of an N-acyliminium ion from a precursor molecule containing a cyclopentane (B165970) ring and a side chain with a hydroxyl group and a nitrile. The subsequent intramolecular attack of the hydroxyl group onto the electrophilic iminium carbon would lead to the formation of the oxazoline (B21484) ring and the spirocyclic junction. The stereochemical outcome of such reactions is often influenced by the conformational biases of the transition state.
Radical cyclizations and cascade reactions offer an alternative approach to the construction of complex molecular architectures, including spirocycles. nih.gov These reactions are often initiated by the generation of a radical species, which then undergoes a series of intramolecular additions to unsaturated bonds.
A hypothetical radical cascade for the formation of a spiro-oxazoline could commence with the generation of a carbon-centered radical on a cyclopentyl precursor bearing an appropriate tether with an oxime ether. This radical could then undergo a 5-exo-trig cyclization onto the C=N bond of the oxime, followed by further transformations to yield the final spiro-oxazoline amine structure. The regioselectivity of the initial cyclization is a critical factor in the success of such a sequence.
The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for the construction of five-membered heterocyclic rings. wikipedia.org This reaction involves the concerted addition of a 1,3-dipole to a dipolarophile. wikipedia.org In the context of forming the this compound, a nitrile oxide could serve as the 1,3-dipole, and a methylene (B1212753) cyclopentane derivative as the dipolarophile.
The mechanism is believed to be a concerted [3+2] cycloaddition, where the two new C-O and C-C bonds are formed simultaneously, albeit not necessarily at the same rate. The regioselectivity of the addition is governed by the electronic and steric properties of both the nitrile oxide and the methylene cyclopentane. Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome of these reactions. wikipedia.org The reaction of an arylnitrile oxide with a chiral lactam has been shown to proceed with the attack of the 1,3-dipole from the less hindered face of the dipolarophile.
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, provide an efficient and atom-economical route to complex molecules. nih.govnih.gov A plausible multi-component strategy for the synthesis of the target spiro compound could involve the reaction of a cyclopentanone, an amino alcohol, and a cyanide source.
Sequential transformations, also known as cascade or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. researchgate.netnih.gov An example of a cascade reaction leading to a spiro-isoxazoline involves an in situ oximation/dehydration/SN' cascade. mdpi.com This demonstrates the potential for complex spiro-heterocycles to be assembled in a highly efficient manner.
Investigation of Regioselectivity and Chemoselectivity in Spirocyclic Ring Formation
In the synthesis of spiro-heterocycles, regioselectivity and chemoselectivity are critical considerations. Regioselectivity refers to the preference for one direction of bond formation over another, while chemoselectivity is the selective reaction of one functional group in the presence of others.
In the context of 1,3-dipolar cycloadditions for the formation of spiro-isoxazolines, the regiochemistry is determined by which end of the dipole bonds to which end of the dipolarophile. For instance, the cycloaddition of nitrile oxides to alkenes can potentially lead to two different regioisomers. The observed regioselectivity is often explained by FMO theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is considered.
A study on the titanium-catalyzed cyclization of isatins with 5-methoxyoxazoles to form spiro[3,3'-oxindoleoxazolines] demonstrated excellent regiocontrol. nih.gov The substitution at the 4-position of the oxazole (B20620) directed the nucleophilic attack to form either the 2-oxazoline or 3-oxazoline spirocycle with greater than 99:1 regioselectivity. nih.govelsevierpure.com
The following table summarizes examples of regioselective spirocyclization reactions.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Regioselectivity | Reference |
|---|---|---|---|---|---|
| Titanium-Catalyzed Cyclization | Isatins and 5-methoxyoxazoles | TiCl4 (10 or 20 mol %) | Spiro[3,3'-oxindoleoxazolines] | >99:1 | nih.govelsevierpure.com |
| 1,3-Dipolar Cycloaddition | (E)-2-arylidene-(2H)-indanones and arylnitrile oxides | Not specified | Spiroisoxazolines | 100% | sctunisie.org |
| [3+2] Annulation | Azadienes and haloalcohols | Transition-metal-free | Spiro-oxazolidines | Excellent | nih.gov |
Analysis of Stereochemical Outcomes and Factors Influencing Selectivity (e.g., Electronic, Steric)
The stereochemical outcome of spirocyclization reactions is of paramount importance, as the biological activity of spiro compounds is often highly dependent on their three-dimensional structure. numberanalytics.com The formation of the spirocenter can lead to the generation of one or more new stereocenters, and controlling the relative and absolute configuration of these centers is a key synthetic challenge.
Several factors influence the stereochemistry of spiro compounds, including the nature of the spiro atom and the rings, the presence of existing chiral centers, and the conformational flexibility of the reacting system. numberanalytics.com Both electronic and steric factors play a crucial role in determining the stereoselectivity of the cyclization step.
In the case of 1,3-dipolar cycloadditions, the stereochemistry of the dipolarophile is often retained in the product. The diastereoselectivity of the reaction is determined by the facial selectivity of the approach of the dipole to the dipolarophile. For example, in the reaction of an arylnitrile oxide with a chiral lactam, the attack of the 1,3-dipole occurs from the less hindered face of the dipolarophile.
The stereoselectivity of palladium-catalyzed allylic substitution can be explained by considering the transition state. The spiro-fused carbohydrate moiety on an oxazoline ring can lead to the formation of exo and endo diastereomers of the palladium complexes. nih.gov
The following table provides examples of stereoselective spirocyclization reactions and the factors influencing the outcome.
| Reaction Type | Reactants | Catalyst/Conditions | Product | Stereoselectivity (dr or ee) | Influencing Factors | Reference |
|---|---|---|---|---|---|---|
| Titanium-Catalyzed Cyclization | Isatins and 5-methoxyoxazoles | TiCl4 | Spiro[3,3'-oxindoleoxazolines] | dr >99:1 | Catalyst control, substrate structure | nih.gov |
| 1,3-Dipolar Cycloaddition | (E)-2-arylidene-(2H)-3-methylindanones and arylnitrile oxides | Not specified | Spiroisoxazolines | 100% (anti-diastereoisomer) | Steric hindrance from the methyl group | sctunisie.org |
| Pd-Catalyzed Allylic Alkylation | 1,3-diphenylallyl acetate (B1210297) and dimethyl malonate | Pd catalyst with spiro-fused carbohydrate oxazoline ligands | Alkylated product | up to 93% ee | Chiral ligand structure | nih.govnih.gov |
Theoretical and Computational Investigations of 3 Oxa 1 Azaspiro 4.4 Non 1 En 2 Amine and Spirocyclic Imines
Application of Quantum Chemical Methods for Structural and Electronic Characterization
Quantum chemical calculations are instrumental in elucidating the fundamental properties of spirocyclic imines. nih.govnih.gov These methods allow for a detailed examination of molecular geometries, orbital interactions, and electron distribution, which are crucial for understanding their chemical behavior.
Density Functional Theory (DFT) Calculations and Basis Set Selection
Density Functional Theory (DFT) has become a primary tool for the computational study of medium-sized organic molecules like 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine due to its balance of accuracy and computational cost. nih.gov The selection of an appropriate functional and basis set is critical for obtaining reliable results. For spirocyclic imines, hybrid functionals such as B3LYP or double-hybrid functionals like B2PLYP are often employed to accurately describe the electronic structure. nih.gov
The choice of basis set, which mathematically describes the atomic orbitals, is equally important. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are commonly used for geometry optimization and electronic property calculations of organic compounds. For more accurate energy calculations, correlation-consistent basis sets like cc-pVDZ or cc-pVTZ may be utilized. The optimization of the molecular geometry of this compound using these methods would yield precise bond lengths, bond angles, and dihedral angles, providing a foundational understanding of its three-dimensional shape.
| Methodology | Description | Typical Application |
|---|---|---|
| B3LYP Functional | A hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation. | Geometry optimization and electronic structure calculations. |
| B2PLYP Functional | A double-hybrid functional that incorporates a portion of MP2 correlation. | More accurate energy and property calculations. |
| 6-31G(d,p) Basis Set | A Pople-style basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p). | Standard for geometry optimizations of organic molecules. |
| 6-311++G(d,p) Basis Set | A larger Pople-style basis set with diffuse functions (++). | Improved description of anions and non-covalent interactions. |
Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Energy Gap Analysis
Frontier Molecular Orbital (FMO) theory is pivotal in explaining the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.
The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. nih.govnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is likely to be localized on the electron-rich amine and imine groups, while the LUMO may be distributed over the spirocyclic framework. Analysis of the HOMO-LUMO gap would provide insights into its potential reactivity in various chemical transformations.
| Parameter | Significance | Expected Trend |
|---|---|---|
| HOMO Energy | Electron-donating ability | Relatively high due to lone pairs on N and O atoms. |
| LUMO Energy | Electron-accepting ability | Influenced by the imine C=N bond. |
| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A moderate gap, suggesting potential for reactivity. |
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge transfer, hyperconjugative interactions, and the nature of chemical bonds within a molecule. researchgate.net By transforming the calculated wave function into a set of localized orbitals, NBO analysis provides a clear chemical picture of bonding.
Analysis of Charge Density Distribution and Molecular Electrostatic Potential
The distribution of electrons within a molecule dictates its electrostatic properties and is fundamental to understanding its interactions with other molecules.
Molecular Electrostatic Potential (MESP) Mapping
The Molecular Electrostatic Potential (MESP) is a visual representation of the charge distribution around a molecule. nih.govnih.gov It is calculated from the total electron density and is mapped onto the molecular surface. MESP maps are color-coded, with red indicating regions of negative potential (electron-rich areas) and blue representing regions of positive potential (electron-poor areas).
For this compound, the MESP map would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and those attached to the carbon framework would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. This mapping is invaluable for predicting sites of intermolecular interactions.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Properties
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density. nih.gov QTAIM analysis can characterize the nature of chemical bonds as either shared (covalent) or closed-shell (ionic or van der Waals) interactions.
By analyzing the electron density at the bond critical points (BCPs) in this compound, one can determine the strength and nature of each bond within the molecule. For instance, the properties of the electron density at the BCPs of the C-N, C-O, and C-C bonds would provide quantitative measures of their covalent character and stability. This analysis offers a detailed and unambiguous picture of the bonding within the spirocyclic framework. nih.gov
Conformational Analysis and Energetics of Spirocyclic Systems
The unique three-dimensional structure of spirocyclic compounds, defined by a single atom shared between two rings, leads to distinct conformational possibilities. Conformational analysis of these systems involves identifying the stable spatial arrangements of the atoms (conformers) and determining their relative energies to find the most stable, lowest-energy structure.
Spirocyclic imines (SCIs) possess notable three-dimensionality and the simultaneous presence of both nucleophilic and electrophilic centers. nih.govnih.govmdpi.com The introduction of substituents to the spiro scaffold can cause perceptible structural changes and has a significant effect on the conformational flexibility of the molecule. nih.govnih.gov For instance, the addition of strong electron-withdrawing groups like cyano or fluorine can alter the geometry and lead to increased polarity and modified charge transfer dynamics within the spiro framework. nih.govnih.gov Computational studies can map these conformational landscapes, revealing the energetic barriers between different conformers and identifying the most probable shapes the molecule will adopt. researchgate.net
Aromaticity and Spiro-conjugation Phenomena in Spirocyclic Imines
Aromaticity, a concept typically associated with planar, cyclic, and fully conjugated systems like benzene, can also manifest in more complex architectures. In certain spirocyclic imines, the interaction between the π-systems of the two rings through the spiro center can lead to a phenomenon known as spiro-conjugation or cross-hyperconjugation. nih.govmdpi.com This interaction can provoke charge mobility along the entire spirocyclic scaffold. nih.govnih.govmdpi.com
Theoretical investigations into novel spirocyclic imines, particularly those containing silicon or germanium spiro centers, have explored this phenomenon. nih.govnih.govmdpi.com The combination of imino π-bonds and the planarity of the rings in these SCIs suggests they may possess aromatic character. mdpi.com Computational methods are essential to quantify this aromaticity. mdpi.com
A primary computational tool for quantifying the aromaticity of a molecule is the Nuclear Independent Chemical Shift (NICS). github.io This method, introduced by Paul von Ragué Schleyer in 1996, calculates the magnetic shielding at a specific point in space, typically the center of a ring, without placing an actual nucleus there (hence "nucleus-independent"). github.io The calculation involves placing a "ghost atom" at the ring's geometric center. nih.gov
The principle is based on the magnetic criteria of aromaticity: aromatic compounds sustain a diatropic ring current when placed in an external magnetic field, which induces a local magnetic field that opposes the external one. github.iogithub.io This shielding effect results in a negative NICS value, which is a hallmark of aromaticity. Conversely, anti-aromatic compounds exhibit a paratropic ring current and a positive NICS value, while non-aromatic compounds have NICS values near zero. github.io
In theoretical studies of spirocyclic imines, Gauge-Including Atomic Orbital (GIAO) NMR calculations are performed to determine the magnetic isotropic shielding tensor (NICSiso) and the out-of-plane component (NICSzz). nih.gov The dependence of these NICS values on the distance of the ghost atom from the ring plane can also be investigated to provide a more detailed picture of the magnetic environment. nih.gov
Table 1: Representative NICS(0) Values for Aromatic and Anti-Aromatic Systems NICS(0) denotes the value calculated at the geometric center of the ring.
| Compound | NICS(0) (ppm) | Aromatic Character |
| Benzene | -9.7 | Aromatic |
| Cyclobutadiene (planar) | +18.0 | Anti-Aromatic |
| Cycloheptatrienyl Cation | -7.6 | Aromatic |
| Cyclopentadienyl Anion | -14.4 | Aromatic |
Beyond the classical Hückel model of aromaticity (4n+2 π-electrons), a different type, known as Möbius aromaticity, can exist. First proposed by Edgar Heilbronner in 1964, this concept applies to monocyclic arrays of molecular orbitals that contain an odd number of out-of-phase overlaps, creating a topology akin to a Möbius strip. wikipedia.orgillinois.edu A key feature of this model is that systems with 4n π-electrons can be aromatic, a direct reversal of the Hückel rule. wikipedia.org This arrangement is sometimes referred to as the Heilbronner-Craig type. nih.govnih.gov
Remarkably, theoretical investigations have demonstrated that certain cross-hyperconjugated spirocyclic imines, specifically sila- and germa-SCIs, can be classified as spiro-aromatics exhibiting Heilbronner-Craig-type Möbius aromaticity. nih.govnih.gov The unique spiro-conjugation within these frameworks facilitates the orbital interactions necessary to establish a Möbius topology. This finding represents a significant extension of aromaticity concepts to complex, three-dimensional spirocyclic systems, highlighting the unusual electronic properties that can emerge from their distinctive structures. nih.gov
Advanced Spectroscopic and Structural Characterization of 3 Oxa 1 Azaspiro 4.4 Non 1 En 2 Amine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.cardiff.ac.ukacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine derivatives. It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
Multi-nuclear NMR (e.g., ¹H, ¹³C, ¹⁵N) Spectroscopy.acs.org
Multi-nuclear NMR experiments are fundamental for the initial structural verification of these spirocyclic compounds. google.com ¹H and ¹³C NMR spectra, in particular, offer a wealth of information regarding the chemical environment of each proton and carbon atom.
¹H NMR: The proton NMR spectra of these derivatives display characteristic signals corresponding to the protons on the cyclopentane (B165970) and tetrahydrofuran (B95107) rings of the spiro-system. Protons adjacent to heteroatoms (oxygen and nitrogen) are typically shifted downfield. For instance, in the related 3-oxa-1-azaspiro[4.4]nonan-2-one, the protons of the CH₂ group adjacent to the oxygen atom appear as a singlet at approximately 4.25 ppm. nih.gov The aliphatic protons of the cyclopentane ring usually appear as a complex multiplet in the range of 1.65 - 1.90 ppm. nih.gov
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. Key signals include the spiro carbon atom, which is quaternary and appears at a distinct chemical shift. The carbon atom of the C=N (guanidine) group is also characteristic. In related oxa-azaspiro compounds, ether-linked carbons appear in the range of 70-85 ppm, while the spiro carbon can be found around 95 ppm. nih.gov
¹⁵N NMR: While less common, ¹⁵N NMR spectroscopy can provide direct insight into the electronic environment of the nitrogen atoms within the azaspiro ring and the exocyclic amine group. This technique can be valuable for studying tautomerism and protonation states.
Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 3-Oxa-1-azaspiro[4.4]nonane Derivatives
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Spiro Carbon (C5) | - | ~95 |
| C=N Carbon (C2) | - | ~160-170 |
| O-CH₂ Protons (C4) | ~4.2 - 4.6 | ~70 - 85 |
| Cyclopentane Protons | ~1.6 - 2.2 | ~23 - 40 |
Advanced NMR Techniques (e.g., 2D NMR, Variable-Temperature Studies).acs.org
For unambiguous assignment of all signals and determination of stereochemistry, advanced 2D NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the cyclopentane ring. cardiff.ac.uk
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of carbon signals based on their attached protons. acs.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons like the spiro-center and for piecing together the entire molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry, particularly the relative configuration at the spiro-center. It identifies protons that are close in space, which helps in differentiating between diastereomers. acs.orgmdpi.com For example, NOESY experiments have been used to assign the trans configuration in related 1-azaspiro[4.4]nonane derivatives. mdpi.com
Variable-Temperature (VT) NMR studies can be utilized to investigate dynamic processes such as ring-flipping in the cyclopentane moiety or rotation around single bonds, providing insight into the conformational flexibility and energy barriers of the molecule.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS).cardiff.ac.ukresearchgate.net
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. uni.lu High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. google.com
For the parent compound, this compound (C₇H₁₂N₂O), the expected monoisotopic mass is 140.09496 Da. researchgate.net HRMS analysis would seek to find an ion peak corresponding to this mass (e.g., the protonated molecule [M+H]⁺ at m/z 141.10224). researchgate.net This precise measurement is critical for confirming the identity of a newly synthesized compound. google.com
Table 2: Predicted and Experimental Mass Spectrometry Data
| Compound | Formula | Adduct | Predicted m/z researchgate.net | Found m/z google.com |
| This compound | C₇H₁₂N₂O | [M+H]⁺ | 141.10224 | - |
| This compound | C₇H₁₂N₂O | [M+Na]⁺ | 163.08418 | - |
| A 1-Azaspiro[4.4]nonane Derivative | C₂₂H₂₇NO | [M+Na]⁺ | 344.1990 | 344.1975 |
Infrared (IR) Spectroscopy for Functional Group Identification.cardiff.ac.uk
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of a this compound derivative would be expected to show characteristic absorption bands. cardiff.ac.uk
Table 3: Characteristic IR Absorption Bands
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) |
| N-H (amine) | Stretch | 3100 - 3400 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
| C=N (imine/guanidine) | Stretch | 1650 - 1680 nih.gov |
| C-O-C (ether) | Stretch | 1100 - 1150 nih.gov |
The presence of a strong band in the 1650-1680 cm⁻¹ region is indicative of the C=N double bond integral to the spirocyclic core. The C-O-C ether linkage would be confirmed by a strong absorption in the 1100-1150 cm⁻¹ range, while the N-H stretches of the amine group would appear as broader bands above 3100 cm⁻¹. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information by mapping the precise atomic positions in the solid state. This technique allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral centers. For spirocyclic compounds, it reveals the conformation of each ring and the dihedral angles between them.
Chiroptical Methods for Enantiomeric and Diastereomeric Excess Determination (e.g., Chiral HPLC).
The spiro carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Synthesis of these compounds can often result in mixtures of stereoisomers (diastereomers or enantiomers). mdpi.com
Chiral High-Performance Liquid Chromatography (HPLC) is a critical technique for separating these stereoisomers. By using a chiral stationary phase, enantiomers or diastereomers can be resolved into distinct peaks. The relative integration of these peaks allows for the precise determination of the enantiomeric excess (ee) or diastereomeric excess (de) of the sample, which is essential for stereoselective synthesis and for studying the biological activity of individual stereoisomers.
Three-Dimensional (3D) Shape Analysis of Spirocyclic Scaffolds
The 3D shape of this compound derivatives is primarily dictated by the stereochemistry of the spiro center and the conformational preferences of the fused cyclopentane and oxazolidine (B1195125) rings. The analysis of this intricate structure relies on a combination of experimental techniques, such as X-ray crystallography, and computational modeling methods, including Density Functional Theory (DFT).
The five-membered oxazolidine ring, particularly in its unsaturated form as in the "-1-en-2-amine" core, tends to be more planar compared to its saturated counterpart. However, some degree of puckering, often a slight twist or envelope conformation, can be expected. The substituents on both the cyclopentane and oxazolidine rings play a crucial role in influencing the specific conformational preferences and the dihedral angles between the two rings.
Computational studies, particularly DFT calculations, are invaluable for mapping the potential energy surface of these molecules and identifying the most stable conformations. These calculations can provide detailed geometric parameters, including bond lengths, bond angles, and, most importantly, dihedral angles, which collectively define the 3D shape. For instance, in related spiro thiazolidinone compounds, DFT calculations have been employed to determine the energy-optimized geometries and analyze the dihedral angles between the fused rings. nih.gov
The following interactive data table summarizes key structural parameters obtained from crystallographic and computational studies of analogous spirocyclic compounds, providing a predictive framework for the 3D shape of this compound derivatives.
| Structural Parameter | Typical Value/Range | Method of Determination | Significance in 3D Shape |
|---|---|---|---|
| Cyclopentane Ring Conformation | Envelope | X-ray Crystallography nih.gov | Defines the pucker and overall spatial arrangement of the carbocyclic part of the scaffold. |
| Oxazolidine Ring Planarity | Near-planar to slight envelope | X-ray Crystallography, DFT Calculations | Influences the orientation of substituents on the heterocyclic ring. |
| Dihedral Angle (Plane of Cyclopentane vs. Plane of Oxazolidine) | ~80-90° | X-ray Crystallography nih.gov | Crucial for defining the overall orthogonality and 3D volume of the spirocyclic system. |
| C-N Bond Length in Amine Group | ~1.34 Å | Computational Modeling | Indicates partial double bond character, affecting the planarity around the nitrogen atom. |
| C=N Bond Length in Oxazolidine Ring | ~1.28 Å | Computational Modeling | Defines the geometry of the imine functionality within the heterocyclic ring. |
The inherent three-dimensionality conferred by the spirocyclic scaffold in this compound derivatives is a key feature that distinguishes them from flat, aromatic systems. This well-defined 3D shape is crucial for their potential interactions with biological macromolecules, as it allows for precise spatial orientation of functional groups.
Synthesis and Exploration of Derivatives and Analogues of 3 Oxa 1 Azaspiro 4.4 Non 1 En 2 Amine
Structural Modifications at the Spiro Center
The substitution of a carbon spiro center with a silicon atom, which has a larger atomic radius and lower electronegativity, can lead to a notable reduction in ring strain. researchgate.net This alteration also causes a redistribution of charge within the conformationally restricted scaffold. researchgate.net Theoretical investigations into these "sila-spirocyclic imines" predict that such modifications can have a marked impact on the molecule's pharmacodynamics and pharmacokinetics, potentially leading to enhanced biological activity compared to their carbon counterparts. nih.govresearchgate.net The introduction of a Si-N bond within the spirocyclic framework opens up a new class of compounds with potential applications in various scientific fields. researchgate.net
Functionalization of the Azacyclic and Oxacyclic Moieties
Functionalization of the azacyclic (nitrogen-containing) and oxacyclic (oxygen-containing) rings is a primary method for fine-tuning the properties of the parent spirocycle. This allows for the introduction of a wide array of functional groups, which can influence solubility, metabolic stability, and target-binding interactions.
Synthetic approaches have been developed for derivatives of related spirocyclic amino acids, such as 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, which serve as valuable building blocks. univ.kiev.ua These scaffolds can be subjected to various chemical transformations to introduce diverse functionalities. For example, the carboxylic acid group can be converted into esters, amides, or reduced to an alcohol, which can then be further modified. univ.kiev.ua The nitrogen atom in the azacyclic ring can be derivatized, for instance, through Boc-protection followed by other transformations. univ.kiev.ua These manageable functionalization strategies are crucial for tuning lipophilicity and water solubility, which are key parameters in drug discovery. univ.kiev.ua
The table below illustrates examples of functionalized derivatives synthesized from related spirocyclic carboxylic acids, showcasing the versatility of these scaffolds for creating a library of compounds for drug design. univ.kiev.ua
| Parent Scaffold | Functional Group Introduced | Resulting Derivative |
| 2-azaspiro[3.3]heptane-1-carboxylic acid | Methyl ester | Methyl 2-azaspiro[3.3]heptane-1-carboxylate |
| 2-azaspiro[3.3]heptane-1-carboxylic acid | Aldehyde | 2-Azaspiro[3.3]heptane-1-carbaldehyde |
| 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid | Hydroxymethyl | (7-Oxa-2-azaspiro[3.5]nonan-1-yl)methanol |
| 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid | Propargyl amine | Prop-2-yn-1-yl-7-oxa-2-azaspiro[3.5]nonane |
Isosteric Replacements within Spirocyclic Imine Cores (e.g., Sila- and Germa-Spirocyclic Imines)
Isosteric replacement is a powerful strategy in medicinal chemistry aimed at creating new molecules with similar biological properties but altered physicochemical characteristics. nih.govresearchgate.net In the context of spirocyclic imines, replacing the central carbon atom with isosteres like silicon (Si) or germanium (Ge) has been explored theoretically to create novel sila- and germa-spirocyclic imines. nih.govnih.govmdpi.com These substitutions introduce unique structural and electronic features. nih.gov
The uniqueness of these novel spirocyclic imines (SCIs) is highlighted by several peculiarities, including the presence of planar six-membered rings containing two imine groups and the incorporation of Si or Ge at the spiro center. nih.gov These molecules exhibit three-dimensionality, possess both nucleophilic and electrophilic centers, and feature cross-hyperconjugative interactions (spiro-conjugation) that can facilitate charge mobility across the scaffold. nih.gov
Theoretical studies have shown that replacing a carbon spiro center with silicon or germanium, which are less electronegative and have larger atomic radii, can significantly reduce ring strain and alter charge distribution. researchgate.net This can lead to a noticeable modification of the compound's initial properties and, in many cases, an enhancement of biological activity. researchgate.net
The following table summarizes a comparison of key properties based on theoretical investigations of these isosteric replacements. nih.govresearchgate.netnih.govmdpi.com
| Property | Carbon-Spirocyclic Imines (CSCIs) | Sila-Spirocyclic Imines (SSIs) | Germa-Spirocyclic Imines (GSIs) |
| Spiro Center | Carbon (C) | Silicon (Si) | Germanium (Ge) |
| Atomic Radius | Smaller | Larger than C | Larger than Si |
| Electronegativity | Higher | Lower than C | Lower than Si |
| Ring Strain | Higher | Reduced compared to CSCIs researchgate.net | Further reduced |
| Bond Polarity | C-N bond is less polar | Si-N bond is more polar | Ge-N bond polarity is distinct |
| Potential Impact | Baseline for comparison | Enhanced biological activity, modified pharmacokinetics researchgate.net | Potential for novel electronic and material properties nih.gov |
Furthermore, the substitution of these novel SCIs with strong electron-withdrawing groups, such as cyano or fluorine, is predicted to enhance their docking capabilities and impact their reactivity and charge mobility, making them interesting candidates for functional materials. nih.gov
Derivatization for Subsequent Synthetic Elaboration (e.g., Incorporation of Amino Acids, Diamines, Boronates)
The amine and imine functionalities of the 3-oxa-1-azaspiro[4.4]non-1-en-2-amine core serve as versatile handles for derivatization, enabling the incorporation of various structural motifs for subsequent synthetic applications, including amino acids, diamines, and boronates.
Incorporation of Amino Acids: The imine group provides a direct precursor to α-amino acids through methods like the Strecker synthesis. masterorganicchemistry.com This classic reaction involves the addition of cyanide to an imine, forming an α-amino nitrile, which is subsequently hydrolyzed to the corresponding α-amino acid. masterorganicchemistry.com This strategy has been applied to the synthesis of spirocyclic glutamic acid analogs, demonstrating its utility for installing amino acid moieties onto complex spirocyclic scaffolds. nih.gov An alternative, one-step protocol involves the direct reductive carboxylation of imines with carbon dioxide to yield α-amino acids. rsc.org
Derivatization with Diamines: The core structure can be elaborated with diamines. For instance, reactions involving 1,2-diamines can lead to the formation of more complex heterocyclic systems. In related chemistries, 1,2-diamines react with ortho-boronic acid carbonyl compounds to reversibly form imidazolidoboronates (IzB), showcasing a pathway for conjugating diamine functionalities. chemrxiv.org
Incorporation of Boronates: The imine functionality can react with organoboron reagents. Nucleophilic 1,2-addition of benzylic boronic esters to imines has been demonstrated, providing a method for carbon-carbon bond formation at the imine carbon. nih.gov Additionally, imines can be directly integrated with boronic acids to form iminoboronate structures. chemrxiv.org The synthesis of various boronic-imine compounds has been reported, often through the condensation of an amine with a formylphenylboronic acid. nih.gov These iminoboronates, where an imine is ortho to an aryl boronic acid, exhibit unique reactivity and have found applications in bioconjugation and the development of stimuli-responsive materials. chemrxiv.org
Design and Synthesis of Spiro-Fused Systems with Varying Ring Sizes and Heteroatom Arrangements
Expanding beyond the [4.4]nonane core, significant research has been dedicated to the design and synthesis of a diverse array of spiro-fused systems. These efforts explore different ring sizes, alternative heteroatom placements, and novel polycyclic architectures, leading to a rich chemical space with potential applications in drug discovery and materials science. Synthetic strategies often rely on cycloaddition reactions, tandem/cascade processes, and ring-expansion methods.
Methodologies have been developed for the synthesis of spiro[5.n]heterocycles (where n=6–8) through a cascade reaction involving the ring-expansion of cyclic ketones followed by an intramolecular spirocyclization. researchgate.net In the realm of steroid chemistry, various synthetic procedures have been established to append four-, five-, six-, and seven-membered heterocycles containing oxygen, nitrogen, and sulfur atoms onto steroidal backbones. nih.gov
Cycloaddition reactions are a cornerstone for constructing these complex scaffolds. For example, [3+2] cycloadditions have been employed to yield spirobenzofurans, while [3+4] cycloadditions can produce benzothiophene-diazepines. rsc.org The Diels-Alder reaction is particularly prevalent, enabling the stereoselective synthesis of various spirocyclic imine fragments, including nih.govnih.gov- and nih.govresearchgate.net-spirocyclic imine cores, which are pharmacophores in several marine natural products. thieme-connect.comrsc.org
The table below summarizes a selection of synthesized spiro-fused systems, highlighting the diversity in ring size and heteroatom arrangement achieved through various synthetic methods.
| Spiro-Fused System | Ring Sizes | Key Heteroatoms | Synthetic Strategy Example |
| Spiro[5.6]-, Spiro[5.7]-, Spiro[5.8]heterocycles | 6/7, 6/8, 6/9 | N | Tandem ring-expansion/intramolecular C-2 spirocyclization of indoles researchgate.net |
| Spiro Heterocyclic Steroids | Variable (4- to 7-membered heterocycles) | O, N, S | Cycloaddition of thioglycolic acid to a steroidal imine nih.gov |
| Spirobenzofurans | 5/5 | N | Base-catalyzed [3+2] cycloaddition of allylamines with azadienes rsc.org |
| Benzothiophene-diazepines | 5/7 | N, S | Base-catalyzed [3+4] cycloaddition of allylamines with azadienes rsc.org |
| nih.govresearchgate.net-Spirocyclic Imine Core | 7/6 | N | exo-selective Diels-Alder cycloaddition rsc.org |
| 7-Oxa-2-azaspiro[3.5]nonane Derivatives | 4/6 | O, N | Multi-step synthesis from piperidin-4-one univ.kiev.ua |
| Bis-4-spiro-fused-β-lactam Macrocycles | Variable macrocycle size | O, N | Staudinger [2+2] ketene-imine cycloaddition followed by ring-closing metathesis acs.org |
These synthetic advancements provide access to a wide range of structurally diverse spirocyclic compounds, enabling the systematic exploration of structure-activity relationships and the development of novel molecules with tailored properties.
Academic Applications and Future Research Directions in 3 Oxa 1 Azaspiro 4.4 Non 1 En 2 Amine Chemistry
Contribution to the Development of Novel Synthetic Methodologies for Spirocyclic Compounds
The synthesis of spirocyclic systems, such as 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine, presents a unique challenge in organic chemistry, often requiring innovative synthetic approaches. Research into the formation of this and related oxa-azaspiro compounds has contributed to the broader field of spirocycle synthesis. Methodologies such as multicomponent reactions (MCRs) have been explored for the efficient, one-pot synthesis of complex spiroheterocycles. For instance, novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivatives have been successfully synthesized through a three-component reaction involving isocyanides, acetylenic esters, and 4-arylidene-isoxazol-5(4H)-ones. This approach highlights the potential for developing atom-economical and environmentally friendly routes to spirocyclic frameworks.
Furthermore, general strategies for the synthesis of oxa-spirocycles have been developed, with iodocyclization being a key step. nih.gov This method has been utilized to prepare a wide array of over 150 oxa-spirocyclic compounds, demonstrating its versatility. nih.gov While not directly detailing the synthesis of this compound, these broader synthetic advancements provide a foundation upon which methodologies for its specific synthesis can be refined and developed. The exploration of such novel synthetic pathways is crucial for making this and other spirocyclic compounds more accessible for further research and application.
Utility as Building Blocks for Complex Molecular Architectures
The rigid, three-dimensional structure of this compound makes it an attractive building block for the synthesis of more complex molecules. Spirocyclic scaffolds are increasingly sought after in medicinal chemistry and materials science due to their ability to introduce novel spatial arrangements of functional groups, which can lead to improved biological activity or material properties.
The presence of both an oxygen and two nitrogen atoms, along with a reactive enamine moiety, provides multiple points for further functionalization. This allows for the divergent synthesis of a variety of derivatives, expanding the accessible chemical space from a single core structure. The oxa-azaspiro[4.4]nonane framework can serve as a bioisosteric replacement for more common carbocyclic or heterocyclic rings in known bioactive molecules, potentially leading to compounds with improved pharmacokinetic or pharmacodynamic profiles. The development of synthetic routes that allow for the controlled modification of the spirocyclic core will be essential to fully realize its potential as a versatile building block.
Role in the Total Synthesis of Natural Product Core Structures (e.g., Azaspirocyclic Alkaloids)
Azaspirocyclic alkaloids are a class of natural products that often exhibit significant biological activity. The 1-azaspiro[4.4]nonane core is a key structural feature in several of these compounds, including the Cephalotaxus alkaloids, which have shown potent antiproliferative activities. While direct application of this compound in the total synthesis of a specific natural product is not yet widely reported, its structural similarity to key intermediates makes it a compound of high interest in this field.
Methodologies developed for the synthesis of 1-azaspiro[4.4]nonane derivatives, such as domino radical bicyclization reactions, provide a framework for how related oxa-azaspiro compounds could be employed in the synthesis of natural product analogues. acs.org The introduction of an oxygen atom into the spirocyclic core, as seen in this compound, could lead to novel analogues of known natural products with altered biological activities or improved properties. Future research in this area will likely focus on adapting this building block for the stereoselective synthesis of complex natural product core structures.
Exploration of Unique Structural and Electronic Properties for Advanced Materials Research
Spiro heterocycles, in general, are being explored for their potential use in organic semiconductors, light-emitting diodes (LEDs), and liquid crystals. nih.gov The specific arrangement of atoms in this compound could lead to materials with tailored optical and electronic properties. nih.gov Further research into the solid-state packing, photophysical properties, and electronic structure of this compound and its derivatives is warranted to explore its potential in advanced materials research.
Contribution to Chemical Space Diversification for Research Libraries
Combinatorial chemistry and the generation of diverse chemical libraries are cornerstones of modern drug discovery and chemical biology. The this compound scaffold provides an excellent starting point for the creation of libraries of novel, three-dimensional molecules. The multiple points of functionalization on the molecule allow for the introduction of a wide range of substituents, leading to a diverse set of compounds with varied physicochemical properties.
The incorporation of spirocyclic frameworks into screening libraries is a well-established strategy to "escape from flatland" – the tendency for medicinal chemistry to focus on planar, aromatic structures. The increased three-dimensionality of spirocycles can lead to improved target selectivity and better pharmacokinetic properties. The development of efficient and robust synthetic methods for the derivatization of this compound on a solid support would facilitate its use in high-throughput synthesis and the generation of large, diverse libraries for biological screening.
Q & A
Basic Question: What are the optimized synthetic routes for 3-Oxa-1-azaspiro[4.4]non-1-en-2-amine, and how can reaction yields be improved?
Methodological Answer:
Synthesis typically involves multi-step protocols, such as cyclization reactions or spiroannulation strategies. For example, a related spirocyclic compound (1-phenyl-3-oxa-1-azaspiro[4.4]non-6-en-2-one) was synthesized via GP2 methodology, yielding 77% with m.p. 94–96°C . Key parameters for yield optimization include:
- Temperature control : Maintaining 90°C during cyclization steps to prevent side reactions.
- Catalyst selection : Use of nickel hydrides or sodium methanol for selective reductions.
- Purification : Column chromatography (e.g., silica gel) to isolate the spirocyclic core .
Basic Question: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
A combination of techniques ensures structural validation:
- 1H/13C NMR : Assign spirocyclic protons (e.g., δ 4.35–4.26 ppm for oxa-aza ring protons) and carbonyl carbons (δ 156.6 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+Na]+ observed at m/z 238.0848 vs. calculated 238.0844) .
- IR Spectroscopy : Identify lactam C=O stretches (~1744 cm⁻¹) and amine N–H bends (~1387 cm⁻¹) .
Advanced Question: How can stereochemical configurations in spirocyclic amines be resolved and validated?
Methodological Answer:
Chiral resolution via hydrolysis of enantiopure intermediates (e.g., (Ra)-4 and (Sa)-4) followed by polarimetry ([α]25D values) and X-ray crystallography. For example, enantiomers of a related azaspiro compound showed distinct optical rotations ([α]25D = -6.9 vs. +7.0 in EtOH) . Computational modeling (DFT) of InChI-derived structures (e.g., InChIKey LPSIDWNZLCMXRO) can predict stereoelectronic effects .
Advanced Question: What reactivity patterns are observed when this compound reacts with nucleophiles?
Methodological Answer:
The strained spirocyclic structure exhibits regioselective reactivity. For instance, thiobenzoic acid reacts with the aziridine moiety in analogous compounds to form 3-benzoylamino derivatives (confirmed via X-ray crystallography) . Kinetic studies under anhydrous conditions (CH₂Cl₂, 4-methylmorpholine) are recommended to minimize hydrolysis .
Advanced Question: How can bioactivity assays be designed to evaluate this compound’s pharmacological potential?
Methodological Answer:
- Enzyme inhibition : Screen against Pfmrk kinase using ADP-Glo™ assays, referencing IC₅₀ values of similar spirocyclic inhibitors (e.g., 5-methyl-N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenyl derivatives) .
- Cellular permeability : Use Caco-2 monolayers with LC-MS quantification (e.g., Chromolith HPLC Columns for high-resolution analysis) .
Advanced Question: How should researchers address discrepancies in synthetic yields or spectral data across studies?
Methodological Answer:
- Systematic error analysis : Compare reaction conditions (e.g., GP2 vs. lithium aluminum hydride reductions) .
- Reproducibility checks : Validate NMR shifts (e.g., δ 5.98 ppm for olefinic protons) across solvent systems (CDCl3 vs. DMSO-d6) .
- Statistical rigor : Apply Beer’s Law plots for quantitative comparisons, as demonstrated in aspirin synthesis error models .
Advanced Question: What computational tools are suitable for modeling the compound’s electronic properties?
Methodological Answer:
- DFT calculations : Optimize geometry using Gaussian09 with B3LYP/6-31G(d) basis sets, referencing InChIKey LPSIDWNZLCMXRO .
- Docking studies : Use AutoDock Vina to predict binding affinities to biological targets (e.g., Hedgehog signaling inhibitors) .
Basic Question: What purification strategies are effective for isolating this compound?
Methodological Answer:
- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (e.g., 1:4 to 1:2 v/v) .
- Recrystallization : Employ ethanol/water mixtures (80:20) to enhance crystalline purity .
Advanced Question: How can degradation products or impurities be identified and quantified?
Methodological Answer:
- LC-HRMS : Monitor impurities (e.g., 0.5% threshold) using C18 columns (Purospher® STAR) and mobile phases of 0.1% formic acid/acetonitrile .
- Stability studies : Accelerated degradation under heat/light (40°C, 75% RH) with SEM-13C15N₂ isotopologues as internal standards .
Advanced Question: What mechanistic insights exist for ring-opening reactions of this spirocyclic system?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
